molecular formula C12H23Cl2N3 B1379540 3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride CAS No. 1824283-90-0

3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride

Cat. No. B1379540
M. Wt: 280.23 g/mol
InChI Key: FQBBLNXQKYAUMG-UHFFFAOYSA-N
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Description

“3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride” is a chemical compound with the CAS Number: 1315365-32-2 . It has a molecular weight of 224.13 . The compound is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N3.2ClH/c1-2-8(6-9-3-1)11-5-4-10-7-11;;/h4-5,7-9H,1-3,6H2;2*1H . This indicates the presence of an imidazole ring attached to a piperidine ring via a carbon atom. The butyl group is attached to one of the nitrogen atoms in the imidazole ring .


Physical And Chemical Properties Analysis

“3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride” is a powder at room temperature . It has a molecular weight of 224.13 . The compound is likely to be soluble in water and other polar solvents, similar to other imidazole derivatives .

Scientific Research Applications

Heterocyclic Compound Synthesis and Characterization

The synthesis and characterization of substituted (benzo[b]thiophen‐2-yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones explored the reactions of specific chlorobenzothiophene with alkyl-aminopropanamides, leading to a series of carboxamides. These compounds, through further reactions, offer insights into heterocyclic compound synthesis techniques, including the Buchwald-Hartwig reaction, providing a foundational understanding for synthesizing complex imidazole derivatives like "3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride" (Sedlák et al., 2008).

Potential Pharmacological Applications

Research on N-aryl-piperidine derivatives as potent agonists for the human histamine H3 receptor showcases the synthesis of piperidine-containing compounds with significant affinity and selectivity. This study highlights the structural requirements for binding to the histamine H3 receptor, offering a framework that could be applied to understand the pharmacological potential of "3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride" in modulating receptor activity (Ishikawa et al., 2010).

Antimicrobial Activity

A study on 2-butyl-4-chloroimidazole-based substituted piperazine-thiosemicarbazone hybrids designed by combining different pharmacophoric fragments demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis. This research provides a precedent for assessing the antimicrobial potential of structurally related compounds like "3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride" (Jallapally et al., 2014).

Synthesis and Structural Analysis

The synthesis and structural analysis of various heterocyclic compounds, including imidazole derivatives, underscore the versatility of these frameworks in drug design and development. For instance, the efficient synthesis of specific imidazole derivatives outlines methodologies that could be applied to synthesize and analyze "3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride" for potential scientific and pharmacological applications (Vaid et al., 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation and contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

3-(1-butylimidazol-2-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3.2ClH/c1-2-3-8-15-9-7-14-12(15)11-5-4-6-13-10-11;;/h7,9,11,13H,2-6,8,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBBLNXQKYAUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CN=C1C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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